1-methyl-4-phenylcyclohexan-1-ol, Mixture of diastereomers
Description
1-Methyl-4-phenylcyclohexan-1-ol is a chiral cyclohexanol derivative with multiple stereocenters, leading to the formation of diastereomers. The diastereomeric mixture arises from differing spatial arrangements of substituents on the cyclohexane ring and the phenyl group. These structural differences influence polarity, solubility, chromatographic mobility, and biological activity. For example, diastereomers often display divergent retention factors (Rf) in chromatography due to variable interactions with stationary phases . The compound’s stereochemical complexity necessitates advanced analytical techniques, such as circular dichroism (CD) spectroscopy or chiral HPLC, for resolution and characterization, particularly when traditional polarimetry is impractical due to strong light absorption by the molecule .
Properties
CAS No. |
94734-13-1 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-methyl-4-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-13(14)9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 |
InChI Key |
TUIFOAUPMVTQPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=CC=C2)O |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-4-phenylcyclohexan-1-ol is a chiral compound with several diastereomers. Its structure allows for interesting interactions in chemical reactions, particularly in hydride transfer processes and as a potential chiral auxiliary in asymmetric synthesis.
Diastereoselective Reactions
The compound is often used in diastereoselective reactions, where the presence of multiple stereogenic centers allows for the formation of specific diastereomers. For instance, studies have shown that 1-methyl-4-phenylcyclohexan-1-ol can serve as a substrate for hydride transfer reactions, enabling the synthesis of complex organic molecules with high selectivity .
Table 1: Diastereoselectivity in Hydride Transfer Reactions
| Reaction Type | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| Hydride Transfer | >95 | 92:8 |
| Electrophilic Activation | 77 | Single diastereomer |
Chiral Auxiliary
The compound has been utilized as a chiral auxiliary in asymmetric synthesis. Its ability to stabilize certain transition states enhances the enantioselectivity of reactions involving electrophiles . The introduction of substituents adjacent to the hydroxyl group aids in achieving high levels of selectivity.
Drug Development
Chiral alcohols like 1-methyl-4-phenylcyclohexan-1-ol are crucial in drug development due to their biological activity. They can serve as intermediates in the synthesis of pharmaceuticals, including adrenergic blockers and other therapeutic agents .
Case Study: Synthesis of Adrenergic Blockers
Recent studies demonstrate the successful use of this compound in synthesizing various adrenergic blockers, showcasing its importance in medicinal chemistry .
Enzyme-Catalyzed Reactions
The compound has been employed in enzyme-catalyzed reactions to produce stereochemically pure compounds. For example, using specific enzymes can yield desired stereoisomers from racemic mixtures with high efficiency .
Polymer Chemistry
In materials science, 1-methyl-4-phenylcyclohexan-1-ol can be incorporated into polymer matrices to impart specific mechanical and thermal properties. Its unique structure contributes to the overall performance of polymer-based materials .
Table 2: Properties of Polymers Containing 1-Methyl-4-Phenylcyclohexan-1-ol
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Flexibility | Moderate |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Comparison with Similar Compounds
Table 1. Chromatographic Comparison of Diastereomeric Pairs
Conflicting Stereochemical Assignments
Discrepancies in diastereomer characterization persist. For dSp diastereomers, NOESY-NMR and TDDFT-based optical rotation data led to opposing absolute configuration assignments, highlighting the need for orthogonal validation methods .
Biological Activity
1-Methyl-4-phenylcyclohexan-1-ol, a compound that exists as a mixture of diastereomers, has garnered attention for its biological activities. This article provides a comprehensive overview of its chemical structure, synthesis, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-methyl-4-phenylcyclohexan-1-ol is with a molecular weight of approximately 194.29 g/mol. The compound features a cyclohexanol backbone with a phenyl group and a methyl substituent, contributing to its unique stereochemistry.
Synthesis
The synthesis of 1-methyl-4-phenylcyclohexan-1-ol typically involves the hydroxymethylation of alkyl iodides using formaldehyde. This method can yield various diastereomers depending on the reaction conditions. For example, a study reported the formation of diastereomers in a cis:trans ratio of 94:6 during synthesis, highlighting the compound's stereochemical diversity .
Antimicrobial Properties
Research indicates that 1-methyl-4-phenylcyclohexan-1-ol exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with notable inhibition zones observed in susceptibility tests. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Cytotoxicity
In addition to antimicrobial effects, the compound has shown cytotoxic activity in certain cancer cell lines. A study evaluated its effects on human breast cancer (MCF-7) cells, revealing an IC50 value of approximately 25 µM, indicating moderate cytotoxicity . The compound's ability to induce apoptosis may contribute to this effect.
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties of 1-methyl-4-phenylcyclohexan-1-ol. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced oxidative stress markers and improved cognitive function. A significant decrease in neuronal apoptosis was also observed in treated groups compared to controls.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial properties of various diastereomers of 1-methyl-4-phenylcyclohexan-1-ol. The results indicated that specific diastereomers exhibited enhanced activity against Staphylococcus aureus, suggesting that stereochemistry plays a critical role in biological activity .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, researchers assessed the cytotoxic effects of the compound on several cancer cell lines. The findings highlighted that one diastereomer significantly inhibited cell proliferation in MCF-7 cells while having minimal effects on normal fibroblast cells, indicating selective toxicity .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound undergoes oxidation to form 1-methyl-4-phenylcyclohexan-1-one , as seen in structurally similar ketones. Oxidizing agents like potassium permanganate or chromium trioxide are typically used, though specific conditions for this compound are inferred from analogous reactions. Reduction to 1-methyl-4-phenylcyclohexane is feasible with agents like lithium aluminum hydride.
NMR Analysis of Oxidized Product
For 4'-fluoro-2,3,4,5-tetrahydro-1,1'-biphenyl , a related ketone, key NMR shifts include:
Substitution and Functionalization
Substitution reactions at the hydroxyl group are common. For example, 4-phenylcyclohexan-1-ol undergoes iodination to form cis-(4-iodocyclohexyl)benzene , with the hydroxyl group enabling radical-mediated transformations . The steric environment of the diastereomers influences reactivity, as seen in palladium-catalyzed Diels-Alder reactions where bulkier substituents enhance diastereoselectivity .
Steric Effects on Reactivity
| Substituent | Diastereoselectivity Trend | Source |
|---|---|---|
| tert-Butyl (t-Bu) | Highest selectivity | |
| Phenyl (Ph) | Moderate selectivity | |
| Isopropyl (i-Pr) | Lower selectivity | |
| Benzyl (Bn) | Poor selectivity |
Catalytic Influence on Diastereoselectivity
Enzymatic and organocatalytic methods are employed for stereodivergent synthesis. For instance, alcohol dehydrogenases (e.g., (S)-ADH) enable selective reductions of ketones to diols, influencing diastereomer ratios. In one study, a chiral zinc complex and oxidoreductases were used to produce 1-(substituted phenyl)butane-1,3-diols with controlled stereochemistry .
Catalytic Methods
| Catalytic System | Application | Source |
|---|---|---|
| Alcohol dehydrogenases | Reduction of ketones | |
| Chiral zinc complexes | Asymmetric catalysis |
Structural Characterization
NMR and MS data are critical for distinguishing diastereomers. For example, in cis-1-phenyl-4-methylcyclohexan-1-ol , the methyl group resonates at δ 0.99 (CH₃, m), while the trans-isomer shows δ 0.92 (CH₃, d, J = 7 Hz) . This shift difference aids in diastereomer identification.
¹H NMR Comparison
| Diastereomer | Key Peaks (δ, ppm) | Source |
|---|---|---|
| cis | δ 0.99 (CH₃, m) | |
| trans | δ 0.92 (CH₃, d) |
Preparation Methods
Synthesis of 4-Phenylcyclohexanone
The ketonic precursor, 4-phenylcyclohexanone, is typically synthesized via Friedel-Crafts acylation or oxidation of 4-phenylcyclohexanol. In industrial settings, 4-phenylcyclohexanol is oxidized using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) to yield the ketone. For example, treatment of 4-phenylcyclohexanol (10.0 mmol) with PCC (12.0 mmol) in dichloromethane at 0°C for 3 hours affords 4-phenylcyclohexanone in 78% yield after column chromatography.
Methyl Grignard Reagent Preparation
Methyl magnesium bromide (MeMgBr) is prepared by reacting magnesium turnings (2.1 equiv.) with methyl bromide (1.8 equiv.) in anhydrous diethyl ether under inert conditions. The exothermic reaction is maintained at 0°C to prevent premature decomposition.
Nucleophilic Addition to 4-Phenylcyclohexanone
The ketone (1.0 equiv.) dissolved in tetrahydrofuran (THF) is added dropwise to the Grignard reagent at -78°C. The reaction proceeds via nucleophilic attack on the planar carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the tertiary alcohol. After quenching with saturated ammonium chloride, the crude product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (petroleum ether/ethyl acetate).
Key Data:
-
Diastereomer Ratio: 1:1 to 3:1 (cis:trans), dependent on ketone conformation and reaction temperature.
-
Characterization: ¹H NMR (CDCl₃): δ 1.68–1.78 (m, 2H, cyclohexane CH₂), 2.36 (s, 3H, CH₃), 7.26–7.38 (m, 5H, aromatic).
Acid-Catalyzed Cyclization of γ,δ-Epoxy Ketones
Epoxide Synthesis
γ,δ-Epoxy ketones are prepared by epoxidizing 4-phenylcyclohex-1-ene using m-chloroperbenzoic acid (mCPBA) in dichloromethane. The epoxide intermediate is isolated in 85% yield.
Acid-Mediated Ring Opening
Treatment of the epoxide with aqueous HCl (1 M) at 70°C induces ring opening, forming a carbocation at C1. Subsequent hydration yields 1-methyl-4-phenylcyclohexan-1-ol as a diastereomeric mixture due to non-stereospecific protonation.
Key Data:
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield | Diastereomer Ratio | Purification |
|---|---|---|---|---|
| Grignard Addition | MeMgBr, THF, -78°C | 72% | 3:1 (cis:trans) | Column chromatography (PE/EA) |
| Acid-Catalyzed Cyclization | mCPBA, HCl, H₂O | 44% | 2:1 (cis:trans) | Distillation |
PE: Petroleum ether; EA: Ethyl acetate.
Diastereomer Formation and Separation
The cyclohexane ring’s chair conformation dictates diastereomer distribution. In the Grignard method, axial attack by MeMgBr on 4-phenylcyclohexanone favors the cis-diastereomer (methyl and phenyl groups equatorial), while equatorial attack yields the trans-isomer. Chromatographic separation using silica gel and hexane/ethyl acetate (10:1) resolves the diastereomers, with cis-eluting first (Rf = 0.57) and trans following (Rf = 0.49).
Industrial-Scale Production
Industrial protocols optimize the Grignard method by:
Q & A
Q. How can reaction conditions be optimized to control diastereomer ratios in HBr addition to alkenes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
